2-乙氧基-1-萘硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often involves multiple steps. For instance, the synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene involves the conversion of an oxalyl derivative to a sodium salt, followed by alkylation, dealkylation, esterification, ammonolysis, reduction, and dehydration steps . Another method for synthesizing functionalized naphthalenes, which could be related to the synthesis of 2-ethoxy-1-naphthaleneboronic acid, is the Pt-catalyzed hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates . These methods highlight the complexity and versatility of naphthalene chemistry.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined to understand its antitumor activity . Similarly, understanding the molecular structure of 2-ethoxy-1-naphthaleneboronic acid would be essential for its application in chemical synthesis and potential biological activities.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. The study of these reactions can provide insights into the reactivity of 2-ethoxy-1-naphthaleneboronic acid. For instance, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid leads to structurally isomeric furanones . Such reactions are indicative of the potential transformations that naphthalene derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The synthesis of 2-hydroxy-1-naphthoic acid, a related compound, shows that reaction conditions such as pressure, temperature, and time can significantly affect the yield and purity of the product . Additionally, the optical and thermal properties of a novel heterocyclic compound containing a naphthalene moiety were studied using UV-visible and thermal analysis, indicating the compound's transparency in the visible region and its thermal stability . These studies are relevant for understanding the properties of 2-ethoxy-1-naphthaleneboronic acid, which may have similar characteristics.

科学研究应用

化学合成和药物化学

2-乙氧基-1-萘硼酸在化学合成和药物化学领域中扮演着重要角色。它被用作合成复杂分子的前体或中间体。例如,从类似于2-乙氧基-1-萘硼酸的萘骨架衍生出的萘酰亚胺化合物在药物应用中展现出广泛的潜力。这些化合物通过非共价键与DNA、酶和受体等各种生物实体相互作用,展示了它们在治疗癌症、细菌感染和病毒感染等疾病的药物开发中的多功能性。一些萘酰亚胺衍生物已经进入临床试验阶段,强调了它们在治疗进展中的重要性 (Gong et al., 2016)。

分析化学

在分析化学中,类似于2-乙氧基-1-萘硼酸的萘衍生物被用于光谱分析,例如确定药物中的一次和二次氨基团。这表明了该化合物在开发对制药和研究中至关重要的分析方法方面的实用性。例如,萘醌-4-磺酸盐特别以其在有机合成和作为分析衍生试剂中的作用而闻名,突显了萘衍生物在化学和药物开发中的广泛适用性 (Ribeiro et al., 2022)。

环境研究

2-乙氧基-1-萘硼酸及其相关化合物在环境研究中也具有重要意义,特别是在理解多环芳烃(PAHs)的生物降解方面。包括萘衍生物在内的PAHs的微生物降解是恢复受污染场地的生态机制之一。对萘降解途径的遗传调控研究为环境生物修复策略提供了见解,强调了理解这类化合物的环境相关性 (Peng et al., 2008)。

缓蚀

此外,包括与2-乙氧基-1-萘硼酸相关的萘衍生物在缓蚀中也有应用。例如,酞菁和萘酞菁衍生物由于能够与金属原子形成强螯合络合物而显示出作为缓蚀剂的有效性。这一特性使它们适用于保护各种金属免受腐蚀,展示了萘衍生物在工业维护和材料科学中的适用性 (Verma et al., 2021)。

安全和危害

未来方向

The future directions of 2-Ethoxy-1-naphthaleneboronic acid could involve its use in environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .

属性

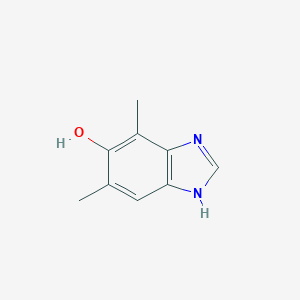

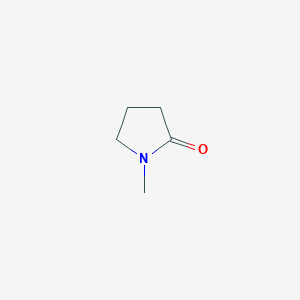

IUPAC Name |

(2-ethoxynaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDVXFWSKXUSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584123 |

Source

|

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1-naphthaleneboronic acid | |

CAS RN |

148345-64-6 |

Source

|

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

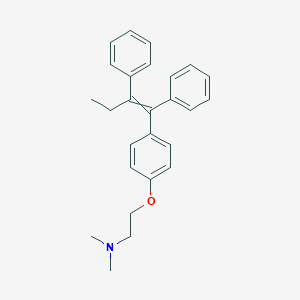

![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)

![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)